METHYL 5-METHYL-4-(4-METHYLPIPERAZINO)-2-PHENYLTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
METHYL 5-METHYL-4-(4-METHYLPIPERAZINO)-2-PHENYLTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a methylpiperazino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-4-(4-METHYLPIPERAZINO)-2-PHENYLTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative.
Attachment of the Methylpiperazino Group: The methylpiperazino group is attached via nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-4-(4-METHYLPIPERAZINO)-2-PHENYLTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazino and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Piperazine derivatives, phenylboronic acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 5-METHYL-4-(4-METHYLPIPERAZINO)-2-PHENYLTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound is evaluated for its activity against various receptors and enzymes, including PARP-1 inhibitors.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-4-(4-METHYLPIPERAZINO)-2-PHENYLTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves several molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound inhibits endoplasmic reticulum (ER) stress and apoptosis markers such as cleaved caspase-3.
NF-kB Pathway: It interacts with active residues of NF-kB proteins, inhibiting inflammatory pathways.
PARP-1 Inhibition: The compound acts as a PARP-1 inhibitor, interfering with DNA repair mechanisms in cancer cells.
Comparison with Similar Compounds
METHYL 5-METHYL-4-(4-METHYLPIPERAZINO)-2-PHENYLTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can be compared with other thienopyrimidine derivatives:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are studied as PARP-1 inhibitors with antitumor activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: Evaluated for their CDK2 inhibitory activity and potential as cancer therapeutics.
The uniqueness of this compound lies in its specific combination of functional groups and its broad range of biological activities.
Properties
IUPAC Name |
methyl 5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-15-18(24-11-9-23(2)10-12-24)21-17(14-7-5-4-6-8-14)22-19(15)27-16(13)20(25)26-3/h4-8H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFDOVRWGFVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCN(CC3)C)C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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